molecular formula C8H11NO3S B3138534 Ethyl 3-amino-5-methoxythiophene-2-carboxylate CAS No. 460355-90-2

Ethyl 3-amino-5-methoxythiophene-2-carboxylate

Cat. No. B3138534
CAS RN: 460355-90-2
M. Wt: 201.25 g/mol
InChI Key: SVLSSNWSVYEHNN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methoxythiophene-2-carboxylate is a chemical compound with the molecular formula C8H11NO3S . It’s likely to be a solid substance .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, Ethyl 3-amino-5-methylthiophene-2-carboxylate, the SMILES string is CCOC(=O)c1sc(C)cc1N and the InChI key is MVTPTOBEFXXUNJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and other characteristics. For Ethyl 3-amino-5-methylthiophene-2-carboxylate, a similar compound, it’s a solid with a molecular weight of 185.24 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Thiophene derivatives, such as ethyl 3-amino-5-arylthiophene-2-carboxylates, have been utilized in the synthesis of heterocyclic compounds. A study by Shastin et al. (2006) developed a new procedure for preparing these compounds via the reaction of α-chlorocinnamonitriles and their analogs with ethyl mercaptoacetate, forming products in high yields (Shastin et al., 2006). This research highlights the utility of thiophene derivatives in creating complex molecular architectures, which could be pivotal for pharmaceutical and material science applications.

Fluorescence Properties for Material Science

The fluorescence properties of thiophene derivatives have been investigated for potential applications in material science. Guo Pusheng (2009) studied the synthesis, characterization, and novel fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, obtained from the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine (Guo Pusheng, 2009). The fluorescence properties of thiophene derivatives make them promising candidates for the development of new materials with specific optical characteristics.

Anticancer Research

Thiophene derivatives have also been studied for their potential anticancer properties. Mohareb et al. (2016) synthesized a series of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity against several tumor cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) (Mohareb et al., 2016). This indicates the significant role that thiophene derivatives could play in the development of new anticancer drugs.

Synthesis of Dopamine Agonists

In the field of neuroscience, Cardellini et al. (1994) synthesized 2-(5-methoxythiophen-3-yl)ethylamine derivatives to evaluate their affinities for dopamine D1 and D2 receptors, with some compounds showing similar affinity to reference compounds used in dopamine-related disorders (Cardellini et al., 1994). This research demonstrates the potential of thiophene derivatives in creating new treatments for neurological conditions.

properties

IUPAC Name

ethyl 3-amino-5-methoxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-12-8(10)7-5(9)4-6(11-2)13-7/h4H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLSSNWSVYEHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-methoxythiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-5-methoxythiophene-2-carboxylate
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Ethyl 3-amino-5-methoxythiophene-2-carboxylate
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Ethyl 3-amino-5-methoxythiophene-2-carboxylate

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